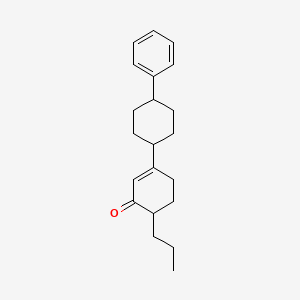
3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with a phenyl group and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by reacting benzene with cyclohex-4-ene-1,2-dicarboxylic acid in the presence of a catalyst such as aluminum chloride . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in industrial settings to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Applications De Recherche Scientifique
3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one involves its interaction with specific molecular targets. For instance, it may act as a modulator of calcium ion channels, influencing cellular signaling pathways . The compound’s structure allows it to bind to receptors and enzymes, altering their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylcyclohexylpiperazine: Known for its role as a calcium channel modulator.
Phenylcyclohexane derivatives: These compounds share structural similarities and exhibit comparable chemical properties.
Uniqueness
3-(4-Phenylcyclohexyl)-6-propylcyclohex-2-en-1-one stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity.
Propriétés
Numéro CAS |
200133-49-9 |
|---|---|
Formule moléculaire |
C21H28O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
3-(4-phenylcyclohexyl)-6-propylcyclohex-2-en-1-one |
InChI |
InChI=1S/C21H28O/c1-2-6-19-13-14-20(15-21(19)22)18-11-9-17(10-12-18)16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,2,6,9-14H2,1H3 |
Clé InChI |
DDNSIQVAPQQTQO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(=CC1=O)C2CCC(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


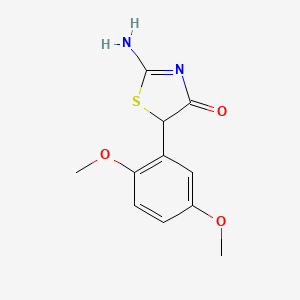

![Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-](/img/structure/B12582766.png)
![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12582767.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol](/img/structure/B12582775.png)
![4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide](/img/structure/B12582778.png)
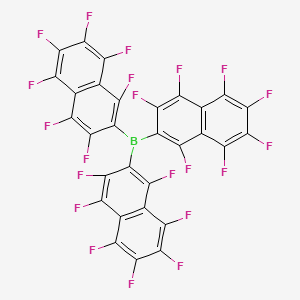
![4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine](/img/structure/B12582784.png)
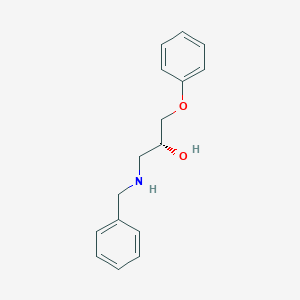
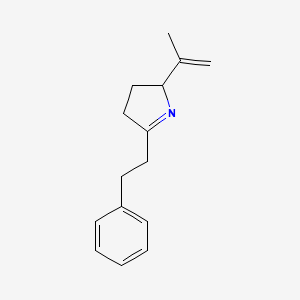
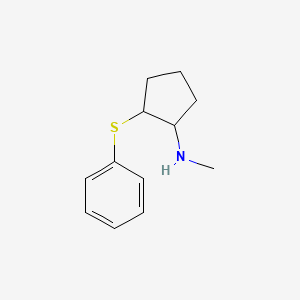
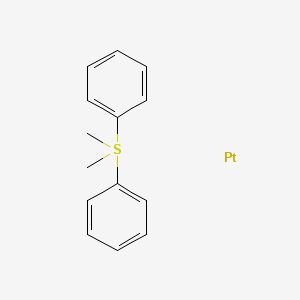
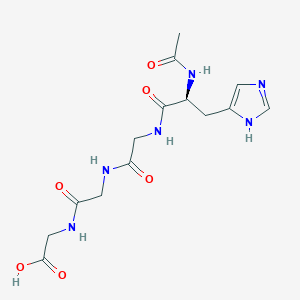
![Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-](/img/structure/B12582843.png)
